

Application Notes and Protocols for CHD5 Overexpression in Cell Lines

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Compound of Interest

Compound Name: *chd-5*

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Introduction

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein, the expression of which is frequently diminished or silenced in a variety of cancers, including neuroblastoma, glioma, and chronic myeloid leukemia.[1] As a member of the nucleosome remodeling and deacetylation (NuRD) complex, CHD5 plays a pivotal role in chromatin remodeling and transcriptional regulation.[2][3] Restoration of CHD5 expression in cancer cell lines has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis, making it a compelling target for cancer research and therapeutic development.[1][4][5]

These application notes provide a comprehensive guide to utilizing plasmid vectors for the stable overexpression of CHD5 in mammalian cell lines, offering detailed protocols for transfection, selection, and verification, along with expected quantitative outcomes.

Plasmid Vectors for CHD5 Overexpression

A variety of commercially available plasmid vectors are suitable for expressing the full-length open reading frame (ORF) of human CHD5. A common and effective choice is a vector system driven by a strong constitutive promoter, such as the human cytomegalovirus (CMV) promoter, to ensure high-level expression in a wide range of mammalian cell lines.

Example Vector:

- Vector Backbone: pCMV6-Entry
- Promoter: CMV promoter for high-level constitutive expression.[\[6\]](#)[\[7\]](#)
- Selection Marker: Neomycin resistance gene, enabling the selection of stable cell lines using G418.[\[6\]](#)
- ORF: Full-length human CHD5.
- Tags: Options for C-terminal Myc-DDK tags are available for facilitated detection and purification.

Lentiviral vectors are also a viable option for achieving stable CHD5 expression, particularly in difficult-to-transfect cell lines.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Summary

The overexpression of CHD5 has been shown to have significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following table summarizes quantitative data from a study that activated endogenous CHD5 expression in the K562 and KBM5 chronic myeloid leukemia cell lines, demonstrating the potential impact of restoring CHD5 function.

Parameter Assessed	Cell Line	Result	Fold Change/Percentage	Reference
Cell Proliferation	K562, KBM5	Inhibition of cell division	Statistically significant reduction (P<0.01)	[1]
Colony Formation	K562, KBM5	Reduced number of colonies in soft agar	Statistically significant reduction (P<0.01)	[1]
Cell Cycle	K562, KBM5	G2/M phase arrest	Statistically significant increase in G2/M population (P<0.05)	[4]
Apoptosis	K562, KBM5	Increased rate of apoptosis	Statistically significant increase	[1]
p21 Expression	K562, KBM5	Upregulation	Statistically significant increase	[1]
Cyclin B1 Expression	K562, KBM5	Downregulation	Statistically significant decrease	[1]
cdc2 Phosphorylation	K562, KBM5	Upregulation	Statistically significant increase	[1]
Cleaved Caspase-3	K562, KBM5	Upregulation	Statistically significant increase	[1]

Bcl-2 Expression	K562, KBM5	Downregulation	Statistically significant decrease	[1]
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Experimental Protocols

Protocol 1: Generation of Stable Cell Lines Overexpressing CHD5

This protocol outlines the steps for creating a stable cell line with constitutive CHD5 expression using a plasmid vector containing a neomycin resistance gene.

Materials:

- CHD5 overexpression plasmid (e.g., pCMV6-Entry-CHD5)
- Mammalian cell line of interest (e.g., K562, HEK293T)
- Complete cell culture medium
- Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
- G418 sulfate (Geneticin™)
- Phosphate-Buffered Saline (PBS)
- 6-well plates and other cell culture dishes
- Antibiotic-free culture medium

Procedure:

- **Cell Seeding:** The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- **Transfection:**

- On the day of transfection, prepare the plasmid DNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.
- Add the complexes to the cells in fresh, antibiotic-free complete medium.
- Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
- Selection:
 - 48 hours post-transfection, passage the cells into a larger culture dish (e.g., 10 cm dish) with complete medium containing the appropriate concentration of G418. The optimal G418 concentration should be predetermined by generating a kill curve for the specific cell line.
 - Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
- Expansion of Resistant Colonies:
 - After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
 - Isolate individual colonies using cloning cylinders or by limiting dilution.
 - Expand each colony in separate culture vessels.
- Verification of CHD5 Expression:
 - Once the clonal populations are established, verify CHD5 overexpression using qRT-PCR and Western blotting (see Protocols 2 and 3).
- Cryopreservation:
 - Cryopreserve the verified CHD5-overexpressing stable cell lines for future use.

Protocol 2: Verification of CHD5 mRNA Expression by qRT-PCR

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
- SYBR Green qPCR Master Mix
- CHD5-specific primers (commercially available or designed in-house). An example of a commercially available primer pair is from OriGene (HP211701), with the forward sequence CGAAGGCTACAAGTATGAGCGG and reverse sequence GGTGAGAGGAGGAAGCAGAAC.[12]
- Housekeeping gene primers (e.g., GAPDH, β -actin)
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from both the CHD5-overexpressing and control (e.g., empty vector transfected) cell lines.
- cDNA Synthesis: Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit.
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for CHD5 or the housekeeping gene, and cDNA template.
 - A typical qPCR program is: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[12]
- Data Analysis:
 - Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in CHD5 mRNA expression in the overexpressing cells compared to the control cells, normalized to the housekeeping gene.

Protocol 3: Verification of CHD5 Protein Expression by Western Blot

Materials:

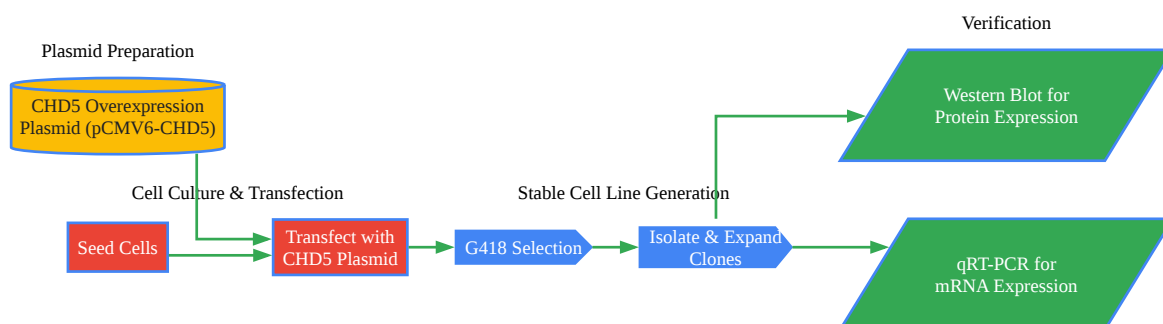
- RIPA buffer with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against CHD5 (e.g., from Abcam, Cell Signaling Technology, or Diagenode)
- Primary antibody against a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Protein Extraction: Lyse the CHD5-overexpressing and control cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.

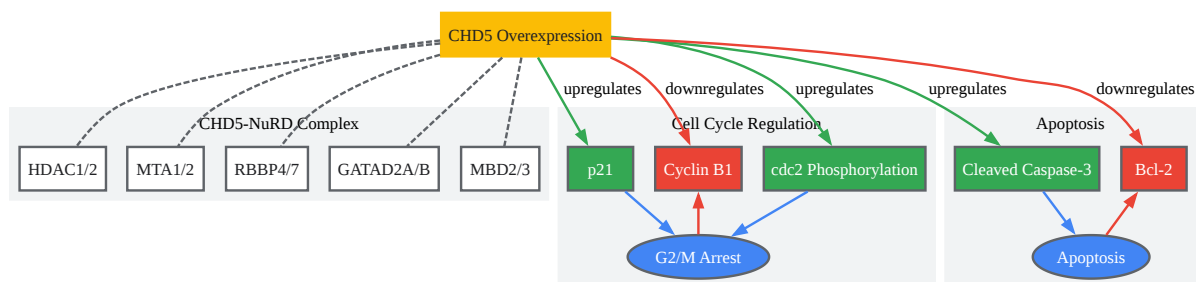
- Incubate the membrane with the primary anti-CHD5 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[1][13]
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.
 - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Probe for a loading control to ensure equal protein loading. The expected molecular weight of full-length CHD5 is approximately 220-223 kDa.[2][13]

Visualizations



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Experimental Workflow for CHD5 Overexpression.



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CHD5 Signaling Pathway.

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